molecular formula C6H8ClN3O4S B13327946 3-Nitrobenzenesulfonohydrazide hydrochloride

3-Nitrobenzenesulfonohydrazide hydrochloride

Cat. No.: B13327946
M. Wt: 253.66 g/mol
InChI Key: DFLNYLXLMMGTKS-UHFFFAOYSA-N
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Description

3-Nitrobenzenesulfonohydrazide hydrochloride (CAS 6655-77-2) is a stable, moisture-compatible, and non-corrosive sulfonyl hydrazide that serves as a versatile building block and a superior alternative to sulfinic acids and sulfonyl halides in modern synthetic chemistry . Its primary research value lies in its role as a radical precursor, particularly in green and efficient electrosynthesis methods, where it is used to generate sulfonyl radicals under electrochemical conditions . This compound enables the introduction of sulfonyl groups to construct C–S, C–C, and C–N bonds, functioning as a sulfur, carbon, or nitrogen source in diverse transformations . Key applications include the synthesis of valuable sulfone compounds through reactions such as the alkoxysulfonylation of alkenes and the formation of β-functionalized sulfones with complex molecules like α-trifluoromethyl alkenes . The mechanism typically involves anodic oxidation, where the sulfonyl hydrazide is converted into a sulfonyl radical, which subsequently adds to unsaturated bonds like alkenes and alkynes; the resulting radical species can then be transformed into final products through various pathways, including coupling or oxidation to carbocations that react with nucleophiles . Furthermore, sulfonyl hydrazide derivatives are investigated for their biological activities, including potential anticancer, antimicrobial, and enzyme inhibition properties, highlighting their significance in medicinal chemistry research . This product is intended for research applications only and is not intended for human therapeutic or veterinary use.

Properties

Molecular Formula

C6H8ClN3O4S

Molecular Weight

253.66 g/mol

IUPAC Name

3-nitrobenzenesulfonohydrazide;hydrochloride

InChI

InChI=1S/C6H7N3O4S.ClH/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11;/h1-4,8H,7H2;1H

InChI Key

DFLNYLXLMMGTKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The primary synthetic route to this compound involves the nucleophilic substitution reaction of 3-nitrobenzenesulfonyl chloride with hydrazine hydrate. The reaction typically proceeds in an alcoholic solvent such as ethanol or methanol under reflux conditions, producing the sulfonohydrazide and hydrochloric acid as a byproduct:

$$
\text{3-Nitrobenzenesulfonyl chloride} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl}
$$

This method is well-documented in laboratory and industrial contexts, with variations in solvent, temperature, and reactant ratios to optimize yield and purity.

Detailed Procedure and Reaction Conditions

  • Reactants: 3-Nitrobenzenesulfonyl chloride and hydrazine hydrate (usually 50% aqueous solution).
  • Solvent: Ethanol or methanol, chosen for their ability to dissolve both reactants and facilitate the reaction.
  • Temperature: Reflux temperature of the solvent (approximately 78 °C for ethanol, 65 °C for methanol).
  • Reaction Time: Typically 2–4 hours under reflux with stirring.
  • Workup: After completion, the reaction mixture is cooled, and the product is isolated by filtration or crystallization. Acidification with hydrochloric acid may be used to obtain the hydrochloride salt form.
  • Purification: Recrystallization from suitable solvents or chromatographic techniques to achieve high purity.

Industrial Scale Considerations

In industrial production, parameters such as reactant molar ratios, solvent volume, temperature control, and reaction time are optimized to maximize yield and purity while minimizing byproducts. Additional purification steps, including recrystallization and chromatographic separation, are employed to meet quality standards.

Comparative Analysis of Preparation Methods

Parameter Laboratory Scale Method Industrial Scale Method
Reactants 3-Nitrobenzenesulfonyl chloride, hydrazine hydrate Same as laboratory, with higher purity reagents
Solvent Ethanol or methanol Ethanol or methanol, solvent recycling possible
Reaction Temperature Reflux (~65–78 °C) Controlled reflux with precise temperature monitoring
Reaction Time 2–4 hours Optimized, potentially shorter due to better mixing
Product Isolation Filtration, crystallization Filtration, recrystallization, chromatography
Yield Typically 65–75% Can exceed 75% with process optimization
Purity >98% >99% with additional purification steps

Supporting Research Data and Characterization

Spectroscopic Confirmation

  • Infrared (IR) Spectroscopy: Characteristic absorption bands include sulfonyl (S=O) stretching near 1150–1350 cm⁻¹ and NH stretching of hydrazide around 3200–3400 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR): Proton NMR shows aromatic protons consistent with substitution pattern; hydrazide NH protons appear downfield due to hydrogen bonding.
  • Elemental Analysis: Confirms expected composition consistent with C, H, N, S, and Cl content.

Purity and Yield Data from Literature

Entry Solvent Hydrazine Hydrate (%) Reaction Time (h) Yield (%) Purity (%) Melting Point (°C)
1 Ethanol 50 3 69 98.2 >300
2 Methanol 40 2 67 98.2 >300
3 Ethanol 60 4 72 98.2 >300

Data adapted from synthesis of related nitro-sulfonohydrazide compounds under reflux conditions.

Additional Notes on Related Sulfonohydrazide Syntheses

Research on sulfonohydrazide derivatives, including nitro-substituted analogs, often employs similar synthetic strategies involving sulfonyl chlorides and hydrazine derivatives. These methods are supported by thin-layer chromatography (TLC) monitoring, and purification is confirmed by NMR, IR, and elemental analysis. The reaction conditions are tailored to prevent side reactions such as polymerization or reduction of the nitro group unless specifically desired.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₆H₆ClN₃O₄S (hydrochloride salt form) .
  • Molecular Weight : ~251.65 g/mol (calculated).
  • CAS Number : 6655-77-2 (base compound); the hydrochloride form is often cataloged under supplier-specific identifiers .
  • Purity : Typically ≥98% in commercial supplies .

This compound is notable for its role as a precursor in synthesizing heterocyclic compounds and its application in enzyme inhibition studies, particularly against targets like VEGFR2/KDR .

Comparison with Structurally Similar Compounds

Isomeric Nitrobenzenesulfonohydrazides

The positional isomerism of the nitro group significantly influences reactivity and applications.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
3-Nitrobenzenesulfonohydrazide HCl 6655-77-2 C₆H₆ClN₃O₄S 251.65 Exhibits higher solubility in polar solvents due to nitro group positioning; preferred in enzyme inhibition .
4-Nitrobenzenesulfonohydrazide 2937-05-5 C₆H₆N₃O₄S 215.19 Lower steric hindrance enhances reactivity in nucleophilic substitutions .

Analogous Hydrazides with Varied Substituents

Replacing the sulfonamide group or nitro substituent alters physicochemical properties and applications.

Compound CAS Number Molecular Formula Key Properties/Applications
3-Nitrobenzhydrazide 618-94-0 C₇H₇N₃O₃ Lacks sulfonamide group; used in hydrazone formation for coordination chemistry .
(3-Chlorophenyl)hydrazine HCl - C₆H₇Cl₂N₂ Chlorine substituent increases lipophilicity; utilized in antipsychotic drug intermediates .

Derivatives with Enhanced Bioactivity

Functionalization of the sulfonohydrazide backbone improves target specificity.

Compound (Derivative) Key Findings
(Z)-N’-(1-Allyl-2-oxoindolin-3-ylidene)-3-nitrobenzenesulfonohydrazide Demonstrates potent VEGFR2 inhibition (IC₅₀ = 0.89 µM) via molecular docking studies; superior to methanesulfonohydrazide analogs .
(E)-3-Nitro-N′-(3-nitrobenzylidene)benzohydrazide Crystal structure (monoclinic, P21/c) reveals hydrogen-bonding networks, enhancing thermal stability .

Biological Activity

3-Nitrobenzenesulfonohydrazide hydrochloride (CAS Number: 6655-77-2) is an organic compound that has garnered attention in biochemical research due to its diverse biological activities. This article discusses its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

  • Chemical Formula : C₆H₇N₃O₄S
  • Molecular Weight : 189.20 g/mol
  • Physical State : Yellow crystalline solid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane; insoluble in water.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, which can disrupt various cellular processes. For instance, it has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation .
  • Oxidative Stress Induction : The compound can induce oxidative stress in certain cell lines, activating stress response pathways and altering gene expression. This effect is significant in cancer research, where oxidative stress plays a role in tumor progression.
  • Cell Signaling Pathways : It influences cell signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for further exploration in cancer therapies.

Anticancer Properties

Research indicates that this compound may have antiproliferative effects against various cancer cell lines. A study highlighted its ability to inhibit the growth of P815 mastocytoma tumor cells through macrophage activation, suggesting potential applications in cancer treatment .

Neuroprotective Effects

The inhibition of AChE and BChE suggests that this compound could have neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease. In vitro studies demonstrated significant inhibition rates, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

StudyFindings
Inhibition of Cholinesterases A study demonstrated that this compound inhibited AChE with an IC50 value indicating potent activity against neurodegenerative diseases .
Antiproliferative Effects Research on P815 tumor cells showed that supernatants from bisantrene-activated macrophages exhibited cytostatic effects, suggesting the compound's role in modulating immune responses against tumors .
Oxidative Stress Induction Experiments indicated that the compound could induce oxidative stress leading to altered gene expression patterns in specific cancer cell lines.

Dosage Effects and Metabolic Pathways

The biological effects of 3-Nitrobenzenesulfonohydrazide vary with dosage. At low concentrations, it may enhance enzyme activity, while higher doses can lead to cytotoxic effects. This duality makes understanding its pharmacokinetics essential for therapeutic applications.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters. Its distribution affects its cellular localization and subsequent biological activity, which is crucial for its efficacy as a therapeutic agent.

Q & A

Q. What analytical techniques are most effective for quantifying this compound in heterogeneous reaction mixtures?

  • Methodological Answer: Reverse-phase HPLC with UV detection (270–280 nm) is optimal. Use a C18 column (5 µm, 250 × 4.6 mm), mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v), and 1.0 mL/min flow rate. Calibration curves (0.1–10 µg/mL) show linearity (R2^2 > 0.998). For trace analysis, LC-MS/MS with ESI+ mode enhances sensitivity .
HPLC Parameters Conditions
ColumnC18, 250 × 4.6 mm, 5 µm
Mobile PhaseAcetonitrile/0.1% H3_3PO4_4 (70:30)
Flow Rate1.0 mL/min
DetectionUV at 275 nm
Injection Volume20 µL

Q. How can researchers reconcile discrepancies in reported reaction yields when varying solvents or catalysts?

  • Methodological Answer: Contradictions often arise from solvent polarity effects on intermediate stability. For example, polar aprotic solvents (DMF) improve hydrazide formation but may trap HCl, reducing yield. Systematic factorial design (e.g., varying solvent, temperature, and catalyst loading) with ANOVA analysis identifies critical parameters. Recent studies show 10–15% yield increases using 1 mol% ZnCl2_2 as a Lewis acid catalyst in THF .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer: The sulfonohydrazide group acts as a leaving group, with the nitro moiety at the meta position enhancing electrophilicity via resonance withdrawal. Density functional theory (DFT) simulations suggest that the transition state involves partial negative charge localization on the sulfonyl oxygen, facilitating attack by amines or thiols. Kinetic studies (pseudo-first-order conditions) reveal rate constants of 0.05–0.12 min1^{-1} in DMSO at 25°C .

Q. How can degradation pathways of this compound be monitored under physiological conditions?

  • Methodological Answer: Simulate physiological pH (7.4) and temperature (37°C) in phosphate-buffered saline. Use LC-MS to detect degradation products, such as 3-nitrobenzenesulfonic acid and hydrazine derivatives. Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling predicts a half-life of 18–24 months under standard storage .

Data Contradiction and Optimization

Q. Why do NMR spectra of synthesized batches show variability in impurity profiles?

  • Methodological Answer: Impurities often stem from incomplete sulfonation or residual hydrazine. Purity enhancement requires post-synthesis dialysis (3.5 kDa membrane) or column chromatography (silica gel, ethyl acetate/hexane gradient). 1^1H NMR (DMSO-d6_6) should show a singlet at δ 10.2 ppm (hydrazide NH); additional peaks at δ 7.8–8.1 ppm suggest nitro-group byproducts .

Q. What strategies mitigate hydrolysis during in vitro biological assays?

  • Methodological Answer: Use low-temperature (4°C) assay buffers with short incubation times (<2 hours). Add stabilizers like 1 mM EDTA to chelate metal ions that catalyze hydrolysis. Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aqueous pre-degradation .

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